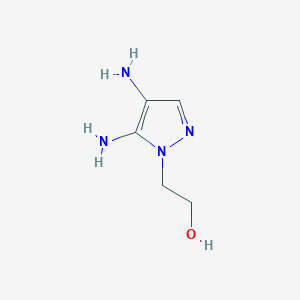![molecular formula C11H12F3N3O2 B115332 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine CAS No. 153204-82-1](/img/structure/B115332.png)
1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine” is a chemical compound with the CAS Number: 381242-61-1 . Its molecular formula is C11H12F3N3O2 . It has a molecular weight of 275.23 .
Molecular Structure Analysis
The molecular structure of “1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine” is characterized by the presence of a piperazine ring, a nitro group, and a trifluoromethyl group . The exact 3D structure may need to be determined through experimental methods such as X-ray crystallography .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine” include a molecular weight of 275.23 and a molecular formula of C11H12F3N3O2 . More specific properties such as boiling point, density, and solubility may need to be determined experimentally .Aplicaciones Científicas De Investigación
Serotonergic Agent in Neuropharmacology
pTFMPP is recognized as a serotonergic releasing agent . It has been studied for its potential to modulate serotonin levels in the brain, which can have implications for treating neurological disorders such as depression, anxiety, and migraine. Its ability to increase serotonin release makes it a compound of interest in neuropharmacological research, particularly in understanding the mechanisms of action of serotonergic drugs.
Designer Drug Research
Although less common than its isomer meta-TFMPP, pTFMPP has been encountered as a designer drug . Research into its effects, safety profile, and legal status is crucial for public health and policy-making. Studies focus on its pharmacokinetics, potential for abuse, and long-term effects on health.
Agricultural Chemical Research
In agriculture, the study of pTFMPP may involve exploring its potential as a pesticide or herbicide due to its nitrophenyl moiety . Research could be directed towards its efficacy, environmental impact, and safety for non-target organisms.
Materials Science Applications
pTFMPP’s unique chemical structure could be utilized in materials science for the synthesis of novel polymers or coatings . Its trifluoromethyl group may impart properties like increased stability or resistance to degradation, making it a candidate for advanced material development.
Environmental Science Impact
The environmental fate and transport of pTFMPP are critical areas of study. Research may include its persistence in the environment, potential bioaccumulation, and effects on aquatic and terrestrial ecosystems. Understanding these factors is essential for assessing the environmental risks associated with the compound.
Biochemical Research
pTFMPP’s role in biochemical pathways, particularly those involving serotonin, is a significant area of research . It may serve as a tool for probing the function of serotonin receptors and transporters, aiding in the discovery of new therapeutic targets for a range of conditions.
Pharmacological Studies
In pharmacology, pTFMPP is of interest for its potential therapeutic applications . Studies may investigate its efficacy as a medication, possible side effects, and interactions with other drugs. Its impact on serotonin levels suggests potential uses in treating mood disorders and other conditions related to neurotransmitter imbalances.
Mecanismo De Acción
Target of Action
The primary targets of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine are certain enzymes involved in drug metabolism, such as cytochrome P450 enzymes . These enzymes play a crucial role in the metabolism of many pharmaceuticals and endogenous compounds.
Mode of Action
1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine acts as an inhibitor of its target enzymes . By binding to these enzymes, it prevents them from catalyzing their usual reactions, thereby altering the normal metabolic processes within the cell.
Propiedades
IUPAC Name |
1-[4-nitro-3-(trifluoromethyl)phenyl]piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N3O2/c12-11(13,14)9-7-8(1-2-10(9)17(18)19)16-5-3-15-4-6-16/h1-2,7,15H,3-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXGAQDEUXECHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382368 |
Source


|
| Record name | 1-[4-nitro-3-(trifluoromethyl)phenyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine | |
CAS RN |
153204-82-1 |
Source


|
| Record name | 1-[4-nitro-3-(trifluoromethyl)phenyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 153204-82-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3R,4R,5S,6R)-4,5-dihydroxy-2-[(2S,3S,4S,5S,6R)-4-hydroxy-5-methoxy-6-(methoxymethyl)-2-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B115250.png)










![Bis[2-(fluorosulfonyl)tetrafluoroethyl]ether](/img/structure/B115279.png)
